molecular formula C9H7NO2S B2749711 Methyl 5-cyano-2-sulfanylbenzoate CAS No. 1824581-95-4

Methyl 5-cyano-2-sulfanylbenzoate

Cat. No.: B2749711
CAS No.: 1824581-95-4
M. Wt: 193.22
InChI Key: WLKDDEXUPJNRHO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-sulfanylbenzoate is an organic compound with the molecular formula C9H7NO2S It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 5-position and a mercapto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-cyano-2-sulfanylbenzoate can be synthesized through several methods. One common approach involves the reaction of 5-cyano-2-mercaptobenzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-cyano-2-mercaptobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-2-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or mercapto groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction.

    Substitution: Halogenating agents or nucleophiles such as amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-cyano-2-sulfanylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-mercaptobenzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

    Methyl 5-cyano-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a mercapto group.

    Methyl 5-cyano-2-aminobenzoate: Contains an amino group instead of a mercapto group.

    Methyl 5-cyano-2-methylbenzoate: Contains a methyl group instead of a mercapto group.

Uniqueness: Methyl 5-cyano-2-sulfanylbenzoate is unique due to the presence of both a cyano and a mercapto group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research applications .

Properties

IUPAC Name

methyl 5-cyano-2-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6(5-10)2-3-8(7)13/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKDDEXUPJNRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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